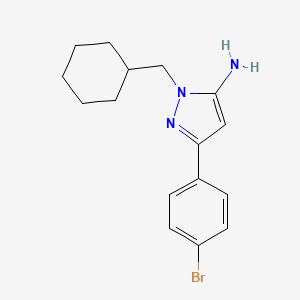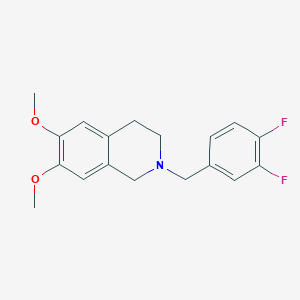
5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide (abbreviated as CPNF) is a chemical compound that belongs to the class of furamide derivatives. CPNF has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide is not fully understood. However, it has been proposed that 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide exerts its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has also been found to inhibit the activity of Akt, a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Furthermore, 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has been found to induce apoptosis (cell death) in cancer cells, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has also been shown to have low toxicity in animal models. However, there are some limitations to using 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide in lab experiments. For example, the exact mechanism of action of 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide is not fully understood, which makes it difficult to design experiments to test its effects. Furthermore, 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide. One area of research could be to further elucidate the mechanism of action of 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide. This could involve studying the effects of 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide on specific enzymes and signaling pathways in more detail. Another area of research could be to test the efficacy of 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide in human clinical trials for various diseases. Additionally, research could be conducted to develop more potent and selective derivatives of 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide with improved therapeutic properties.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide involves the reaction between 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde in the presence of furfurylamine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antidiabetic activities. 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Furthermore, 5-(4-chlorophenyl)-N-3-pyridinyl-2-furamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-5-3-11(4-6-12)14-7-8-15(21-14)16(20)19-13-2-1-9-18-10-13/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVFLJECRUWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)

![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)




![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)